molecular formula C17H14Br3N5OS B610327 PTC-209 hydrobromide CAS No. 1217022-63-3

PTC-209 hydrobromide

Katalognummer B610327
CAS-Nummer: 1217022-63-3
Molekulargewicht: 576.105
InChI-Schlüssel: UOPFJYYKFDZXSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PTC-209 hydrobromide is the hydrobromide salt of PTC-209, which is a potent and selective BMI-1 inhibitor with an IC50 of 0.5 μM . It results in irreversible reduction of cancer-initiating cells (CICs) .


Chemical Reactions Analysis

PTC-209 has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit the STAT3 phosphorylation by decreasing the expression level of gp130 . It also induces an overall increase of spontaneously beating induced cardiomyocytes (iCMs) at the end-stage of reprogramming .


Physical And Chemical Properties Analysis

PTC-209 hydrobromide has a molecular weight of 576.1 g/mol . Its molecular formula is C17H14Br3N5OS . The compound is a hydrobromide salt of PTC-209 .

Wissenschaftliche Forschungsanwendungen

1. Cardiac Reprogramming

  • Application Summary : PTC-209, a Bmi1 inhibitor, has been shown to promote chemically-induced direct cardiac reprogramming of cardiac fibroblasts into cardiomyocytes . This has emerged as an attractive strategy to repair the injured myocardium.
  • Methods of Application : The study showed that pre-treatment with PTC-209 increased the efficiency of chemical-induced direct cardiac reprogramming in both mouse embryonic fibroblasts and adult cardiac fibroblasts .
  • Results : PTC-209 induced an overall increase of spontaneously beating induced-cardiomyocytes (iCM) at the end-stage of reprogramming, expressing high levels of late cardiac markers Troponin T and myosin muscle light chain-2v .

2. Anti-myeloma Activity

  • Application Summary : PTC-209 has shown potent anti-myeloma activity and impairs the tumor microenvironment . It targets the polycomb complex protein BMI-1, which is reported to be overexpressed in multiple myeloma (MM).
  • Methods of Application : The study investigated the effects of PTC-209 on human MM cell lines and primary MM cells .
  • Results : Treatment with PTC-209 significantly decreased viable cell numbers in human MM cell lines, induced a G1 cell cycle arrest, promoted apoptosis, and demonstrated synergistic activity with pomalidomide and carfilzomib .

3. Anti-cancer Effects

  • Application Summary : PTC-209 has demonstrated anti-cancer effects in lung cancer cells (LNM35 and A549), breast cancer cells (MDA-MB-231 and T47D), and colon cancer cells (HT-29, HCT8/S11, and HCT-116) .
  • Methods of Application : The study involved treating various cancer cell lines with PTC-209 and observing the effects .
  • Results : PTC-209 caused a concentration- and time-dependent decrease in the cellular viability of the tested cancer cells .

4. Anti-leukemia Activity

  • Methods of Application : The study investigated the effects of PTC-209 on human leukemia cell lines and primary leukemia cells .
  • Results : Treatment with PTC-209 significantly decreased viable cell numbers in human leukemia cell lines, induced a G1 cell cycle arrest, promoted apoptosis, and demonstrated synergistic activity with other anti-leukemia drugs .

6. Impact on AKT Pathway in Endometrial Cancer Cells

  • Application Summary : PTC-209 has shown to have a glucose and cell context-dependent impact on the AKT pathway in endometrial cancer cells .
  • Methods of Application : The study involved treating endometrial cancer cells (HEC-1A and Ishikawa) with PTC-209, which were stimulated with insulin and grown in different glucose concentrations .
  • Results : BMI-1 inhibition caused an increase in PHLPP1/2 expression and a decrease in phospho-AKT level in both cell lines. The glucose concentration and insulin stimulation differentially impact the AKT pathway through BMI-1 in cells differing in PTEN statuses .

Eigenschaften

IUPAC Name

N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2N5OS.BrH/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19;/h3-8H,1-2H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPFJYYKFDZXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PTC-209 hydrobromide

Citations

For This Compound
1
Citations
J Guo, N Deng, Y Xu, L Li, D Kuang, M Li, X Li… - Pharmacological …, 2021 - Elsevier
… PTC-209 or PTC-209-hydrobromide (Hbr) was purchased from MedChem Express (Beijing, China). PTC-209 was dissolved in dimethyl sulfoxide (DMSO) (Sigma Aldrich, Vienna, …
Number of citations: 4 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.